REACTION_CXSMILES
|
[C:1]([CH:3]([C:11]1([CH3:15])[CH2:14][O:13][CH2:12]1)[NH:4]S(C(C)(C)C)=O)#[N:2].Cl.O1CCOCC1.C(N(CC)CC)C>CO>[NH2:4][CH:3]([C:11]1([CH3:15])[CH2:14][O:13][CH2:12]1)[C:1]#[N:2]
|
Name
|
N-[cyano-(3-methyloxetan-3-yl)methyl]-2-methyl-propane-2-sulfinamide
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(NS(=O)C(C)(C)C)C1(COC1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.44 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.82 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was directly purified by flash chromatography on silica eluting with a dichloromethane/methanol gradient
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C#N)C1(COC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 854 mg | |
YIELD: CALCULATEDPERCENTYIELD | 104% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |